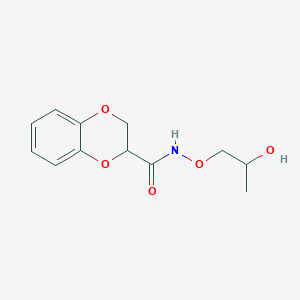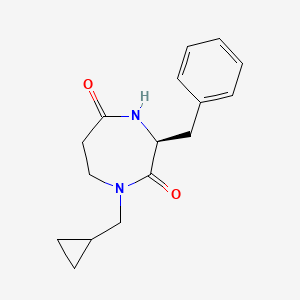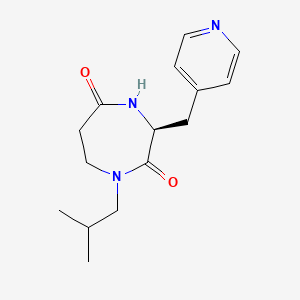
(3S)-1-(2-methylpropyl)-3-(pyridin-4-ylmethyl)-1,4-diazepane-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-1-(2-methylpropyl)-3-(pyridin-4-ylmethyl)-1,4-diazepane-2,5-dione is a chemical compound that belongs to the class of diazepanes. It is commonly known as Ro 15-4513 and has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
Ro 15-4513 binds to the benzodiazepine site on the GABA-A receptor with high affinity, but it does not activate the receptor. Instead, it blocks the effects of benzodiazepines on the receptor. This leads to a decrease in the activity of the GABA-A receptor and a reduction in the inhibitory effects of GABA in the brain.
Biochemical and Physiological Effects:
Ro 15-4513 has been shown to have a number of biochemical and physiological effects. It can cause an increase in the release of dopamine and norepinephrine in the brain, which may contribute to its anxiogenic effects. It can also cause a decrease in the release of serotonin, which may contribute to its antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ro 15-4513 has several advantages for lab experiments. It is a selective antagonist of the benzodiazepine site on the GABA-A receptor, which allows researchers to investigate the role of this receptor in various neurological and psychiatric disorders. It is also relatively stable and can be easily synthesized in the lab.
However, Ro 15-4513 also has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in the body, which can make it difficult to study its effects over a longer period of time. It also has some off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on Ro 15-4513. One area of interest is the role of the GABA-A receptor in addiction and substance abuse. Ro 15-4513 has been shown to reduce the rewarding effects of drugs of abuse, and further research in this area could lead to the development of new treatments for addiction.
Another area of interest is the development of new compounds that target the benzodiazepine site on the GABA-A receptor. Ro 15-4513 has provided valuable insights into the function of this receptor, and further research in this area could lead to the development of more selective and effective compounds for the treatment of neurological and psychiatric disorders.
In conclusion, Ro 15-4513 is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a selective antagonist of the benzodiazepine site on the GABA-A receptor and has been used to investigate the role of this receptor in various neurological and psychiatric disorders. While Ro 15-4513 has some limitations for lab experiments, it has provided valuable insights into the function of the GABA-A receptor and has the potential to lead to the development of new treatments for addiction and other disorders.
Métodos De Síntesis
Ro 15-4513 can be synthesized by reacting 4-pyridinemethanol with 2-methylpropylamine and ethyl chloroformate in the presence of a base. The resulting product is then treated with sodium hydride and carbon dioxide to yield Ro 15-4513.
Aplicaciones Científicas De Investigación
Ro 15-4513 has been used as a tool to study the function of the GABA-A receptor in the brain. It is a selective antagonist of the benzodiazepine site on the GABA-A receptor and can be used to block the effects of benzodiazepines on this receptor. This allows researchers to investigate the role of the GABA-A receptor in various neurological and psychiatric disorders.
Propiedades
IUPAC Name |
(3S)-1-(2-methylpropyl)-3-(pyridin-4-ylmethyl)-1,4-diazepane-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-11(2)10-18-8-5-14(19)17-13(15(18)20)9-12-3-6-16-7-4-12/h3-4,6-7,11,13H,5,8-10H2,1-2H3,(H,17,19)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMPOBJBJWVREU-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(=O)NC(C1=O)CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1CCC(=O)N[C@H](C1=O)CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-1-(2-methylpropyl)-3-(pyridin-4-ylmethyl)-1,4-diazepane-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]-1-methylbenzimidazole-5-carboxamide](/img/structure/B7434559.png)

![3-[6-(Dimethylamino)hexanoylamino]propanoic acid](/img/structure/B7434576.png)
![Methyl 6-[(5-benzyl-1-methylimidazol-2-yl)methylamino]-2-methylpyridine-3-carboxylate](/img/structure/B7434582.png)
![3-[6-(Cyclobutanecarbonylamino)hexanoylamino]propanoic acid](/img/structure/B7434591.png)

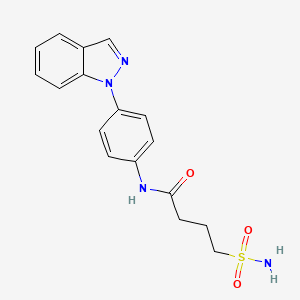
![3-[6-[(1-Methyl-6-oxopiperidine-2-carbonyl)amino]hexanoylamino]propanoic acid](/img/structure/B7434612.png)
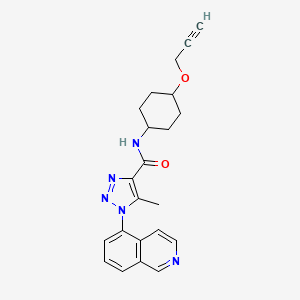
![1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-diethoxyphosphorylethanone](/img/structure/B7434628.png)
![2-[3-(diethylamino)pyrrolidin-1-yl]-2-oxo-N-(1,3,3-trimethylpiperidin-4-yl)acetamide](/img/structure/B7434640.png)
